molecular formula C10H21ClN2O4 B1382433 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride CAS No. 1803565-67-4

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride

Cat. No.: B1382433
CAS No.: 1803565-67-4
M. Wt: 268.74 g/mol
InChI Key: UQEMCUXEGFXXFT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride (CAS 1803565-67-4) is a synthetic organic compound with the molecular formula C₁₀H₂₁ClN₂O₄ and a molecular weight of 268.74 g/mol . Structurally, it features:

  • A tert-butoxycarbonyl (Boc) group, a common protecting group for amines in peptide synthesis.
  • A dimethylamino substituent at the β-position of the propanoic acid backbone.
  • A hydrochloride salt form, enhancing its solubility in polar solvents.

This compound is primarily utilized as an intermediate in pharmaceutical and biochemical research, particularly in the synthesis of peptide derivatives or small molecules requiring tertiary amine functionalities. Its Boc group enables selective deprotection under acidic conditions, making it valuable in sequential synthesis strategies .

Properties

IUPAC Name

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMCUXEGFXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or acetonitrile.
  • Temperature: Ambient temperature.
  • Base: Sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods.

Chemical Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride can undergo several types of chemical reactions:

Substitution Reactions:

  • The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Coupling Reactions:

  • The compound can participate in peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Analytical Techniques

To characterize the purity and structure of this compound, several analytical techniques are employed:

Purity:

  • Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm.

Structure:

  • Confirmation via $${}^{1}$$H- and $${}^{13}$$C-NMR spectroscopy.
  • Validation of mass accuracy with HRMS (ESI+).

Data Table: Synthetic Conditions and Analytical Techniques

Synthetic Conditions Description Analytical Techniques
Solvent: THF or Acetonitrile Organic solvent for Boc protection HPLC (C18 column)
Base: NaOH or DMAP Facilitates Boc group introduction $${}^{1}$$H- and $${}^{13}$$C-NMR
Temperature: Ambient Optimal for Boc protection reaction HRMS (ESI+) for mass validation
Reaction Type: Substitution/Coupling Involves acid deprotection or peptide coupling UV detection at 210–254 nm

Research Findings

Recent studies have emphasized the importance of controlling reaction conditions to prevent premature deprotection of the Boc group. The use of anhydrous solvents and inert atmospheres is crucial for maintaining the integrity of the compound during synthesis. Additionally, continuous flow processes have been explored to improve scalability and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Coupling: DIC or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide in the presence of a base.

Major Products Formed

The major products formed from these reactions include deprotected amines and coupled peptides, which are essential intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H21ClN2O4
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 74536-29-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of amino acids during synthetic processes.

Peptide Synthesis

Boc-DMA is widely utilized in solid-phase peptide synthesis (SPPS). The Boc group serves as a protective group for the amino group, allowing for selective reactions without undesired side reactions. This is particularly useful in synthesizing peptides that require multiple amino acid couplings.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
BocEasy removal under mild conditionsSensitive to acidic conditions
FmocStable under acidic conditionsRequires stronger bases for removal
ZGood stabilityMore complex deprotection process

Drug Development

Research indicates that derivatives of Boc-DMA can exhibit biological activity, making them potential candidates for drug development. For instance, modifications to the dimethylamino group can alter pharmacokinetics and enhance bioavailability.

Biochemical Studies

Boc-DMA is employed in studies involving enzyme inhibition and receptor binding assays. Its structural analogs can serve as substrates or inhibitors, allowing researchers to investigate enzyme mechanisms or receptor interactions.

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-DMA in synthesizing a peptide with anti-cancer properties. The peptide was synthesized using Boc-DMA as one of the building blocks, showcasing its effectiveness in generating complex structures required for biological activity .

Case Study 2: Enzyme Inhibition

In another study, Boc-DMA derivatives were tested as inhibitors of a specific protease involved in cancer progression. The results indicated that certain modifications to the Boc-DMA structure significantly increased inhibitory potency compared to unmodified compounds .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride primarily involves the protection and deprotection of amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Key Compounds for Comparison:

Target Compound: 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride (CAS 1803565-67-4).

(3S)-3-(3-Bromo-5-methylthiophen-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS 2171265-65-7) .

Methyl 3-amino-3-(1,2-thiazol-4-yl)propanoate (CAS 2171806-25-8) .

5-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide hydrochloride (CAS 2417942-46-0) .

Comparative Data Table:

Property Target Compound (CAS 1803565-67-4) (3S)-3-(3-Bromo-5-methylthiophen-2-yl)-Boc-propanoic acid (CAS 2171265-65-7) Methyl 3-amino-3-(thiazol-4-yl)propanoate (CAS 2171806-25-8) 5-Chloro-N-(dimethylamino-cyclohexyl)thiophene-carboxamide HCl (CAS 2417942-46-0)
Molecular Formula C₁₀H₂₁ClN₂O₄ C₁₄H₁₉BrN₂O₄S (estimated) C₇H₁₀N₂O₂S C₁₅H₂₃Cl₂N₃OS
Molecular Weight 268.74 g/mol ~395.74 g/mol (estimated) 186.23 g/mol 364.78 g/mol
Functional Groups Boc, dimethylamino, carboxylic acid (HCl salt) Boc, bromo-thiophene, carboxylic acid Amino, thiazole, methyl ester Dimethylamino, carboxamide, thiophene, HCl salt
Key Substituents β-Dimethylamino β-Bromo-methylthiophenyl β-Thiazolyl Cyclohexyl-dimethylamino, chloro-thiophene
Solubility High (due to HCl salt) Moderate (pH-dependent carboxylic acid) Low (ester form) Moderate (HCl salt enhances polarity)
Stability Acid-labile Boc group Acid-labile Boc; bromine may enhance reactivity Ester hydrolysis-sensitive Stable under neutral conditions
Applications Peptide synthesis, tertiary amine intermediates Suzuki coupling, heterocyclic drug intermediates Thiazole-based drug scaffolds CNS-targeting molecules, carboxamide therapeutics

Detailed Comparisons

Target vs. (3S)-3-(3-Bromo-5-methylthiophen-2-yl)-Boc-propanoic acid (CAS 2171265-65-7)

  • Structural Differences: The target compound’s β-dimethylamino group contrasts with the β-bromo-methylthiophenyl substituent in CAS 2171265-65-6.
  • Reactivity: The bromine atom in CAS 2171265-65-7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the dimethylamino group in the target compound may facilitate nucleophilic alkylation or act as a ligand in metal coordination .
  • Bioactivity: The thiophene moiety in CAS 2171265-65-7 is common in antiviral or anti-inflammatory agents, while the dimethylamino group in the target compound could enhance blood-brain barrier penetration in neuroactive drugs .

Target vs. Methyl 3-amino-3-(thiazol-4-yl)propanoate (CAS 2171806-25-8)

  • Functional Groups : The target’s carboxylic acid (HCl salt) offers ionic solubility, whereas the methyl ester in CAS 2171806-25-8 increases lipophilicity, favoring membrane permeability.
  • Applications : CAS 2171806-25-8’s thiazole group is prevalent in antibiotics (e.g., sulfathiazole), while the target compound’s Boc-protected amine is more suited for stepwise peptide elongation .

Target vs. 5-Chloro-N-(dimethylamino-cyclohexyl)thiophene-carboxamide HCl (CAS 2417942-46-0)

  • Backbone Diversity: The target compound’s propanoic acid backbone differs from the carboxamide-thiophene structure of CAS 2417942-46-0.
  • Pharmacological Potential: The carboxamide and cyclohexyl groups in CAS 2417942-46-0 suggest central nervous system (CNS) applications, whereas the target compound’s simplicity favors use as a modular building block .

Research Findings and Implications

  • Boc Group Utility : Both the target compound and CAS 2171265-65-7 leverage the Boc group for amine protection, but their divergent substituents dictate distinct downstream reactivities .
  • Salt Forms: The hydrochloride salt in the target compound and CAS 2417942-46-0 improves solubility, critical for in vivo studies, while non-salt forms (e.g., CAS 2171265-65-7) require pH adjustment for optimal use .
  • Synthetic Flexibility: The dimethylamino group in the target compound offers a site for quaternization or further functionalization, contrasting with the bromine in CAS 2171265-65-7, which is ideal for aryl-aryl bond formation .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride, commonly referred to as Boc-Dap-DMA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H20ClN3O4
  • Molar Mass : 321.78 g/mol
  • CAS Number : 74536-29-1

These properties facilitate its use in various biochemical applications, particularly in drug development.

Boc-Dap-DMA exhibits several biological activities primarily attributed to its structural components. The dimethylamino group enhances its interaction with biological targets, while the tert-butoxycarbonyl moiety plays a crucial role in protecting the amine group during synthesis and modification processes.

Therapeutic Applications

  • Cancer Treatment : Research indicates that Boc-Dap-DMA may possess cytotoxic properties against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to inhibit protein synthesis, leading to bacterial cell death .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of Boc-Dap-DMA on human colon cancer cells (DLD1). The compound demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, Boc-Dap-DMA was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µM to 125 µM for Staphylococcus aureus and Enterococcus faecalis, indicating moderate antimicrobial activity. The mechanism was linked to the inhibition of nucleic acid synthesis, which is critical for bacterial growth .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineMIC (µM)Effect Observed
AnticancerDLD1 Colon Cancer Cells>10Induction of apoptosis
AntimicrobialStaphylococcus aureus15.625-125Inhibition of protein synthesis
AntimicrobialEnterococcus faecalis62.5-125Disruption of nucleic acids

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to preserve the Boc (tert-butoxycarbonyl) protecting group and avoid premature deprotection. Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC, targeting intermediates like the free amine precursor before HCl salt formation. Optimize stoichiometry of coupling agents (e.g., DCC or EDC) to enhance yield .
  • Safety Note : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE and fume hoods .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm.
  • Structure : Confirm via 1H^1H- and 13C^{13}C-NMR (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~2.2–3.5 ppm for dimethylamino protons). Validate mass accuracy with HRMS (ESI+) .
    • Data Handling : Cross-reference spectral data with PubChem or Reaxys entries for analogous Boc-protected amino acids .

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas at –20°C to prevent deliquescence and Boc-group degradation. Avoid exposure to moisture (use desiccants) and light (amber glassware). Monitor for discoloration or precipitate formation, which indicates decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Use software like Gaussian or ORCA to predict optimal solvents, temperatures, and catalysts. Pair with machine learning (e.g., ICReDD’s reaction path search) to prioritize experimental conditions, reducing trial-and-error iterations .
  • Case Study : A 2024 study on tert-butoxycarbonyl derivatives achieved a 22% reduction in side reactions using computational screening .

Q. What experimental strategies resolve contradictions in reaction yields reported across literature?

  • Methodological Answer :

  • Variable Analysis : Use factorial design (DoE) to isolate critical factors (e.g., pH, temperature). For example, a 2³ factorial design can assess interactions between solvent polarity, reagent equivalents, and reaction time .
  • Contradiction Resolution : Replicate conflicting protocols with controlled impurity profiling (e.g., LC-MS to detect byproducts like de-Boc compounds) .

Q. How does the dimethylamino group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The dimethylamino group acts as a weak base, potentially interfering with carbodiimide-mediated couplings. Mitigate by:

  • Adjusting pH to stabilize the active ester intermediate.
  • Using additives like HOAt to enhance coupling efficiency.
  • Monitoring via 31P^{31}P-NMR for phosphorous-containing byproducts .

Safety and Environmental Considerations

Q. What are the environmental hazards associated with this compound, and how can they be mitigated?

  • Methodological Answer : Classified under H410 (toxic to aquatic life). Treat waste with activated carbon filtration or chemical neutralization (e.g., hydrolysis under basic conditions). Follow ISO 14001 guidelines for disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride
Reactant of Route 2
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2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride

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